1-Amino-decan-2-ol
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Overview
Description
1-Amino-decan-2-ol is an organic compound with the molecular formula C10H23NO. It features a primary amine group (-NH2) and a secondary alcohol group (-OH) on a decane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-decan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-decanol with ammonia in the presence of a catalyst. This reaction typically requires elevated temperatures and pressures to facilitate the formation of the amine group .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitriles or the reductive amination of ketones. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-decan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Decanone or decanal.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated decane derivatives.
Scientific Research Applications
1-Amino-decan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-decan-2-ol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Decan-2-ol: A secondary alcohol with similar structural features but lacks the amine group.
1-Dodecanol: A longer-chain alcohol with similar properties but different applications.
Decan-4-ol: Another secondary alcohol with the hydroxyl group positioned differently on the decane chain
Uniqueness: 1-Amino-decan-2-ol is unique due to the presence of both an amine and a hydroxyl group on the same molecule. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-aminodecan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-2-3-4-5-6-7-8-10(12)9-11/h10,12H,2-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWJEYCAUWCFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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